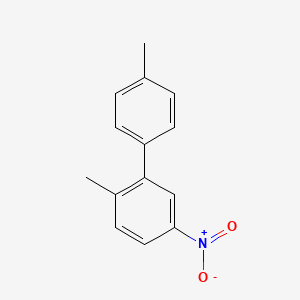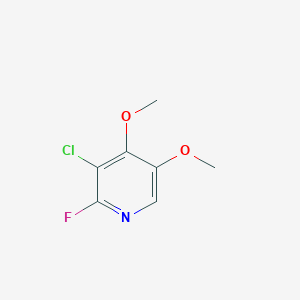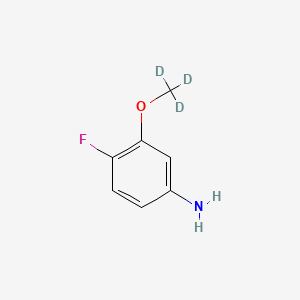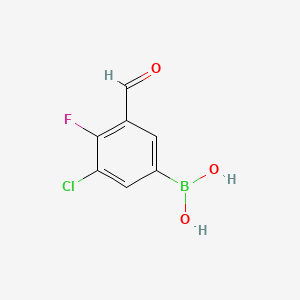
2,4'-Dimethyl-5-nitro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4’-Dimethyl-5-nitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of two methyl groups at the 2 and 4’ positions and a nitro group at the 5 position on the biphenyl structure. It is a neutral molecule and is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’-Dimethyl-5-nitro-1,1’-biphenyl typically involves the nitration of 2,4’-dimethyl-1,1’-biphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually performed under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of 2,4’-Dimethyl-5-nitro-1,1’-biphenyl may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4’-Dimethyl-5-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions due to the presence of the benzene rings.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like iron(III) chloride can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
Reduction: The major product is 2,4’-Dimethyl-5-amino-1,1’-biphenyl.
Oxidation: The major products are 2,4’-Dimethyl-5-nitro-1,1’-biphenyl carboxylic acids.
Applications De Recherche Scientifique
2,4’-Dimethyl-5-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: It can be used in studies related to the biological activity of biphenyl derivatives.
Medicine: Research on its derivatives may lead to the development of new pharmaceuticals with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4’-Dimethyl-5-nitro-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methyl groups can influence the compound’s reactivity and interaction with other molecules. The pathways involved may include electrophilic aromatic substitution and reduction-oxidation processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4’-Dimethyl-1,1’-biphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4’-Dimethyl-5-amino-1,1’-biphenyl: Contains an amino group instead of a nitro group, leading to different chemical properties and reactivity.
2,4’-Dimethyl-5-chloro-1,1’-biphenyl: Contains a chloro group, which affects its reactivity and applications.
Uniqueness
2,4’-Dimethyl-5-nitro-1,1’-biphenyl is unique due to the presence of both methyl and nitro groups, which confer specific chemical properties and reactivity. The nitro group enhances its ability to participate in redox reactions, while the methyl groups influence its stability and reactivity in electrophilic substitution reactions.
Propriétés
Formule moléculaire |
C14H13NO2 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
1-methyl-2-(4-methylphenyl)-4-nitrobenzene |
InChI |
InChI=1S/C14H13NO2/c1-10-3-6-12(7-4-10)14-9-13(15(16)17)8-5-11(14)2/h3-9H,1-2H3 |
Clé InChI |
DMCIUFKRLCYKQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]propanamide](/img/structure/B14041818.png)





